molecular formula C11H12F4N2 B12265071 5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B12265071
M. Wt: 248.22 g/mol
InChI Key: RGWKTWVYUCSKFQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, agrochemicals, and material science, due to its electron-withdrawing trifluoromethyl group and the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the pyridine ring using reagents like trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The use of continuous flow reactors can enhance the efficiency and safety of these reactions, allowing for the controlled introduction of fluorine atoms into the pyridine ring.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Scientific Research Applications

5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The piperidine ring can interact with receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the presence of both a trifluoromethyl group and a piperidine ring, which impart distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry and agrochemical applications, where specific interactions with biological targets are crucial.

Properties

Molecular Formula

C11H12F4N2

Molecular Weight

248.22 g/mol

IUPAC Name

5-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H12F4N2/c12-9-1-2-10(16-7-9)17-5-3-8(4-6-17)11(13,14)15/h1-2,7-8H,3-6H2

InChI Key

RGWKTWVYUCSKFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=C(C=C2)F

Origin of Product

United States

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